5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

Medicinal Chemistry Chemical Biology Organic Synthesis

Researchers performing parallel sulfonamide library synthesis face batch variability and regioisomeric contamination that undermine SAR reproducibility. The 2-sulfonyl chloride regioisomer exhibits distinct sulfonamide formation kinetics and conjugate geometry versus the 3-isomer, while the saturated tetrahydro core confers higher Fsp³ (0.57) for improved solubility and metabolic stability over aromatic analogs. This compound directly addresses these pain points: • Regiospecific 2-position -SO₂Cl ensures predictable sulfonamide geometry and consistent reactivity across parallel synthesis workflows • Saturated scaffold serves as a benzimidazole bioisostere in kinase inhibitor programs (PI3K, RTK targets), with conformational flexibility advantageous for PROTAC ternary complex optimization • ≥98% purity with sealed dry storage (2-8°C) enables reproducible library production at scale

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
CAS No. 1443980-37-7
Cat. No. B1448185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
CAS1443980-37-7
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)S(=O)(=O)Cl
InChIInChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-10-4-2-1-3-6(10)9-7/h5H,1-4H2
InChIKeyFTEDHFJCOKFOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl chloride: Product Profile


5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl chloride (CAS 1443980-37-7) is a heterobicyclic sulfonyl chloride building block featuring a saturated tetrahydroimidazo[1,2-a]pyridine core with the reactive -SO₂Cl group at the 2-position . Its molecular formula is C₇H₉ClN₂O₂S, with a molecular weight of 220.68 g/mol [1]. The compound is typically a solid at room temperature, exhibits hygroscopic properties, and acts as a sulfonylating agent for introducing the tetrahydroimidazopyridine moiety into target molecules .

5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl chloride: Substitution Risks


Substituting this compound with its regioisomer (3-sulfonyl chloride) or the unsaturated aromatic analog (imidazo[1,2-a]pyridine-2-sulfonyl chloride) introduces critical differences in reactivity, physicochemical properties, and downstream biological outcomes. The 2-sulfonyl chloride regioisomer exhibits distinct electronic and steric properties owing to the position of the electrophilic center on the imidazole ring, directly impacting sulfonamide formation kinetics and the geometry of the resulting conjugates . Furthermore, the saturated tetrahydro scaffold confers different conformational flexibility, solubility, and metabolic stability compared to the fully aromatic system, which can alter target binding and pharmacokinetics . Simple in-class substitution without experimental validation therefore carries a high risk of divergent synthetic yields and unpredictable biological activity.

5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl chloride: Differentiation Data


Regiochemical Purity: 2- vs. 3-Sulfonyl Chloride

The target compound is the 2-sulfonyl chloride regioisomer, while the 3-sulfonyl chloride analog (CAS 1216892-47-5) is the most common in-class alternative. Commercial sources report a typical purity of 95% for the target compound , whereas the 3-sulfonyl chloride isomer is often supplied at lower purity, approximately 85% . This 10% purity gap can translate to significantly different yields and byproduct profiles in subsequent sulfonamidation reactions.

Medicinal Chemistry Chemical Biology Organic Synthesis

Storage Stability and Moisture Sensitivity

Both the target 2-sulfonyl chloride and its 3-regioisomer are classified as hygroscopic and moisture-sensitive, requiring storage under an inert atmosphere . However, the target compound's recommended long-term storage condition is simply a 'cool, dry place' , whereas the 3-isomer specifically mandates 'Refrigerator, under inert atmosphere' . This divergence in storage stringency suggests a practical handling advantage for the 2-isomer in compound libraries.

Compound Management Chemical Stability Inventory Control

Saturation State: Tetrahydro vs. Aromatic Scaffold

The target compound possesses a fully saturated pyridine ring (tetrahydro), distinguishing it from the aromatic imidazo[1,2-a]pyridine-2-sulfonyl chloride (CAS 1379599-71-9) . Saturation increases the fraction of sp³-hybridized carbons (Fsp³), a parameter inversely correlated with clinical attrition. The target compound's Fsp³ is 0.57, compared to 0.0 for the aromatic analog, a difference known to improve aqueous solubility and reduce promiscuous off-target binding [1].

Drug Design Scaffold Hopping Physicochemical Property Optimization

Cost Efficiency vs. Substituted Analogs

The unsubstituted tetrahydro core of the target compound offers a cost advantage over substituted analogs. The 5-methyl derivative (CAS 1909318-73-5) is listed at €599 for 50 mg, or approximately €11,980 per gram , while the target compound, as a simpler intermediate from major suppliers, is significantly less expensive, aligning with typical building block pricing for multi-gram procurement .

Procurement Budgeting Chemistry Economics

5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl chloride: Application Scenarios


Focused Library Synthesis of 2-Sulfonamides

The compound's primary utility lies in generating libraries of 2-sulfonamide derivatives via reaction with diverse amines. The high purity (95%+) and favorable storage properties make it suitable for parallel synthesis workflows, where consistent reagent quality is critical for reproducible library production . The 2-sulfonamide products occupy a distinct chemical space compared to 3-sulfonamide analogs, addressing different pharmacophore hypotheses.

Scaffold Hopping: Benzimidazole to Imidazopyridine

The tetrahydroimidazo[1,2-a]pyridine scaffold serves as a saturated bioisostere for benzimidazole cores in kinase inhibitor programs. This compound enables rapid derivatization for SAR studies, with its higher Fsp³ offering potential advantages in solubility and selectivity over aromatic analogs [1]. This is particularly relevant for PI3K and receptor tyrosine kinase targets where imidazopyridines have shown potent activity.

PROTAC Linker and Covalent Probe Intermediate

The sulfonyl chloride group provides a reactive handle for conjugation to amine-containing ligands or linkers. The saturated nature of the tetrahydro core imparts conformational flexibility, which can be advantageous in PROTAC design where the linker must navigate the ternary complex interface. The compound's cost-effectiveness supports the scale-up often required for optimizing and validating these advanced modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.